molecular formula C16H19Br2NO4 B12465876 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid

4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid

Cat. No.: B12465876
M. Wt: 449.1 g/mol
InChI Key: HBBNWUBLLHBQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes bromine atoms and a dioxooctahydro-methanoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, cyclization, and carboxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and dioxooctahydro-methanoisoindole moiety play crucial roles in its reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid is unique due to its specific cyclohexanecarboxylic acid moiety, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H19Br2NO4

Molecular Weight

449.1 g/mol

IUPAC Name

4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H19Br2NO4/c17-12-8-5-9(13(12)18)11-10(8)14(20)19(15(11)21)7-3-1-6(2-4-7)16(22)23/h6-13H,1-5H2,(H,22,23)

InChI Key

HBBNWUBLLHBQLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.